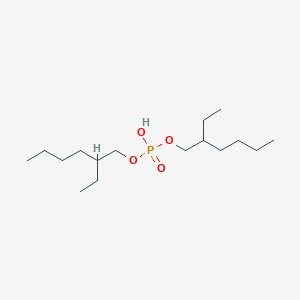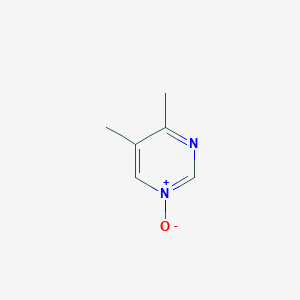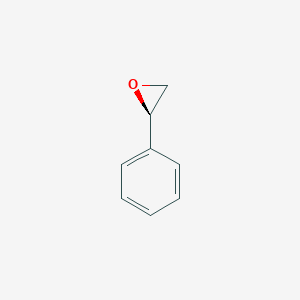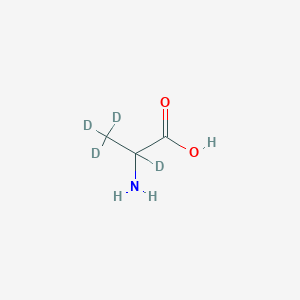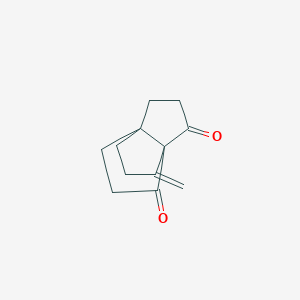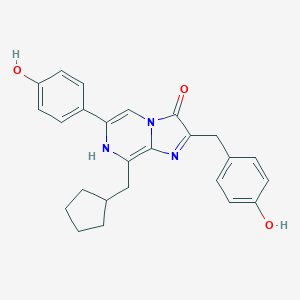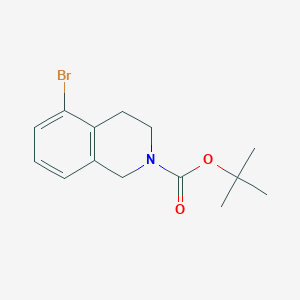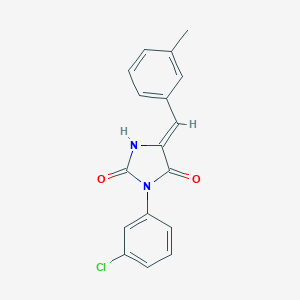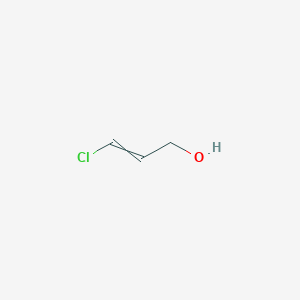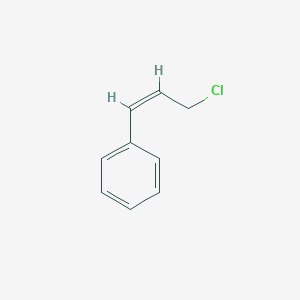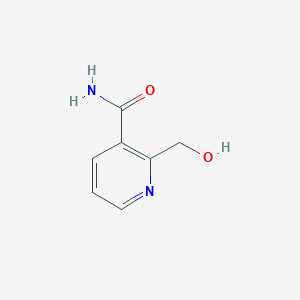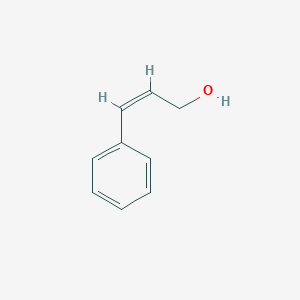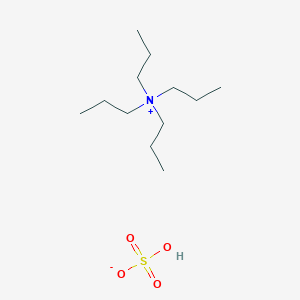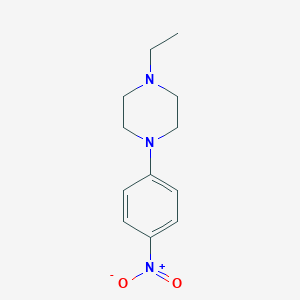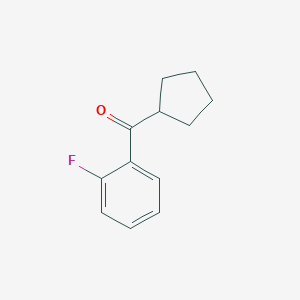
2-Fluorophenyl cyclopentyl ketone
Übersicht
Beschreibung
2-Fluorophenyl cyclopentyl ketone, also known as cyclopentyl(2-fluorophenyl)methanone, is a chemical compound with the molecular formula C12H13FO and a molecular weight of 192.2 g/mol . This compound is categorized as a precursor in the synthesis of fluoroketamine and is primarily used for research and forensic applications .
Wirkmechanismus
Target of Action
2-Fluorophenyl cyclopentyl ketone is primarily used as a precursor in the synthesis of fluoroketamine
Mode of Action
It is known to be a precursor in the synthesis of fluoroketamine , which suggests that it may undergo various chemical reactions to form more complex structures.
Biochemical Pathways
As a precursor in the synthesis of fluoroketamine , it may be involved in various biochemical reactions and pathways related to the synthesis and action of fluoroketamine.
Pharmacokinetics
Its solubility in methyl acetate is reported to be 20 mg/ml , which may influence its bioavailability.
Result of Action
As a precursor in the synthesis of fluoroketamine , its primary role may be in contributing to the formation of fluoroketamine and its subsequent effects.
Action Environment
Its storage condition is recommended to be at -20°c , suggesting that temperature may play a role in maintaining its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorophenyl cyclopentyl ketone typically involves the reaction of 2-fluorobenzonitrile with cyclopentyl magnesium bromide (a Grignard reagent), followed by a bromination reaction to obtain α-bromocyclopentyl-(2-fluorophenyl)-ketone . The reaction of the obtained ketone with methylamine at low temperatures (-40°C) results in the formation of the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable organic synthesis techniques, ensuring high purity and yield. The compound is often produced in solution form, typically in methyl acetate, to facilitate its use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorophenyl cyclopentyl ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Fluorophenyl cyclopentyl ketone is primarily used as an analytical reference standard and a precursor in the synthesis of fluoroketamine . Its applications span several fields:
Chemistry: Used in the synthesis of novel compounds and as a reference standard in analytical chemistry.
Biology: Employed in studies involving the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of new anesthetic and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes
Vergleich Mit ähnlichen Verbindungen
Ketamine: A well-known anesthetic and analgesic with a similar structure but with a chlorine atom instead of fluorine.
2-Fluorodeschloroketamine: An analog of ketamine where the chlorine group is replaced by fluorine, similar to 2-fluorophenyl cyclopentyl ketone.
Uniqueness: this compound is unique due to its specific substitution pattern and its role as a precursor in the synthesis of fluoroketamine. The presence of the fluorine atom imparts distinct chemical properties, such as increased lipophilicity and altered metabolic stability, compared to its chlorine-substituted analogs .
Eigenschaften
IUPAC Name |
cyclopentyl-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVZOQLBNNRMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548979 | |
| Record name | Cyclopentyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111982-45-7 | |
| Record name | Cyclopentyl(2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


